molecular formula C10H5FN2O B11907288 6-Fluoro-4-hydroxyquinoline-7-carbonitrile

6-Fluoro-4-hydroxyquinoline-7-carbonitrile

Katalognummer: B11907288
Molekulargewicht: 188.16 g/mol
InChI-Schlüssel: PMOCDMPDGRZEEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 6-Fluoro-4-hydroxyquinoline-7-carbonitrile can be achieved through various synthetic routes. One common method involves the hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines . The reaction conditions typically include the use of strong acids or bases to facilitate the hydrolysis process. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Analyse Chemischer Reaktionen

6-Fluoro-4-hydroxyquinoline-7-carbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include quinone derivatives, amine derivatives, and substituted quinoline derivatives .

Wirkmechanismus

The mechanism of action of 6-Fluoro-4-hydroxyquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-4-hydroxyquinoline-7-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C10H5FN2O

Molekulargewicht

188.16 g/mol

IUPAC-Name

6-fluoro-4-oxo-1H-quinoline-7-carbonitrile

InChI

InChI=1S/C10H5FN2O/c11-8-4-7-9(3-6(8)5-12)13-2-1-10(7)14/h1-4H,(H,13,14)

InChI-Schlüssel

PMOCDMPDGRZEEQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=C(C1=O)C=C(C(=C2)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.